molecular formula C14H14N4S B15217575 2-(9-benzyl-9H-purin-6-yl)ethanethiol CAS No. 920503-52-2

2-(9-benzyl-9H-purin-6-yl)ethanethiol

Cat. No.: B15217575
CAS No.: 920503-52-2
M. Wt: 270.35 g/mol
InChI Key: CSLAGERNIGJDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9-Benzyl-9H-purin-6-yl)ethanethiol is a purine derivative with the molecular formula C14H14N4S and a molecular weight of 270.35 g/mol . This compound is known for its unique structure, which includes a purine ring substituted with a benzyl group and an ethanethiol side chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-benzyl-9H-purin-6-yl)ethanethiol typically involves the reaction of 9-benzyl-9H-purine-6-thiol with an appropriate alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by the addition of an alkyl halide to introduce the ethanethiol side chain. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(9-Benzyl-9H-purin-6-yl)ethanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups to the ethanethiol side chain .

Mechanism of Action

The mechanism of action of 2-(9-benzyl-9H-purin-6-yl)ethanethiol involves its interaction with specific molecular targets and pathways. The purine ring structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzyl group and ethanethiol side chain can enhance its binding affinity and selectivity for certain targets . The compound may also induce apoptosis in cancer cells by disrupting key signaling pathways .

Properties

CAS No.

920503-52-2

Molecular Formula

C14H14N4S

Molecular Weight

270.35 g/mol

IUPAC Name

2-(9-benzylpurin-6-yl)ethanethiol

InChI

InChI=1S/C14H14N4S/c19-7-6-12-13-14(16-9-15-12)18(10-17-13)8-11-4-2-1-3-5-11/h1-5,9-10,19H,6-8H2

InChI Key

CSLAGERNIGJDGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.